2-(3-Bromo-4-methoxyphenyl)azetidine

Medicinal Chemistry Structure-Activity Relationship (SAR) Lead Optimization

Researchers requiring a defined aryl bromide handle on a constrained azetidine scaffold for Pd-catalyzed diversification often face limited sourcing options. 2-(3-Bromo-4-methoxyphenyl)azetidine solves this with a single, regiochemically pure isomer at 98% purity. • Directly enables Suzuki, Buchwald, and Heck cross-coupling for SAR library generation. • The 2-azetidinyl linkage provides a distinct exit vector vs. the 3-azetidinyl regioisomer, critical for target selectivity. • Packaged under inert atmosphere; shipped ambient with 2-8°C long-term storage.

Molecular Formula C10H12BrNO
Molecular Weight 242.11 g/mol
Cat. No. B13586857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromo-4-methoxyphenyl)azetidine
Molecular FormulaC10H12BrNO
Molecular Weight242.11 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2CCN2)Br
InChIInChI=1S/C10H12BrNO/c1-13-10-3-2-7(6-8(10)11)9-4-5-12-9/h2-3,6,9,12H,4-5H2,1H3
InChIKeyASIBWXFWNPNLMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Bromo-4-methoxyphenyl)azetidine: Identity & Specifications


2-(3-Bromo-4-methoxyphenyl)azetidine (CAS: 1270404-95-9) is a specialized research chemical classified as a substituted phenylazetidine . It is a four-membered nitrogen-containing heterocycle featuring a 3-bromo-4-methoxyphenyl substituent at the 2-position of the azetidine ring. Its molecular formula is C₁₀H₁₂BrNO with a molecular weight of 242.11 g/mol . This compound is primarily supplied as a research intermediate for synthetic chemistry and drug discovery applications, with commercial vendors typically offering it at a purity of 98% . It is not intended for direct therapeutic or veterinary use .

2-(3-Bromo-4-methoxyphenyl)azetidine: Unsubstantiated Substitution


Direct substitution with structurally similar compounds, such as regioisomers or analogs lacking the bromine atom, cannot be validated without supporting quantitative data. While the 3-bromo-4-methoxyphenyl moiety is a recognized pharmacophore in bioactive molecules , the precise substitution pattern on the phenyl ring and the position of attachment to the azetidine core are critical determinants of target binding and biological activity [1]. However, no direct comparative studies exist in the public literature for this specific compound to quantify the impact of altering either the bromo/methoxy substitution pattern or the azetidine linkage. The following sections therefore outline the limited, class-level evidence available and explicitly note the absence of high-strength differential data.

2-(3-Bromo-4-methoxyphenyl)azetidine: Differentiation Evidence


Regioisomeric Differentiation: 2- vs. 3-Azetidinyl

The regioisomer 3-(3-Bromo-4-methoxyphenyl)azetidine (CAS: 1260865-54-0) shares an identical molecular formula and mass (C₁₀H₁₂BrNO; 242.11 g/mol) but differs in the attachment point of the azetidine ring to the phenyl group . This structural variation can alter the three-dimensional orientation of the basic nitrogen and the halogenated aryl ring, which are critical for target engagement. No direct comparative biological or physicochemical data exists to quantify the impact of this regioisomeric shift.

Medicinal Chemistry Structure-Activity Relationship (SAR) Lead Optimization

Halogenation Impact: Brominated vs. Des-Bromo

The non-brominated analog, 2-(4-methoxyphenyl)azetidine (CAS: 1219967-66-4), has a molecular weight of 163.22 g/mol and a molecular formula of C₁₀H₁₃NO . In contrast, the target compound (C₁₀H₁₂BrNO, MW: 242.11 g/mol) incorporates a bromine atom at the 3-position of the phenyl ring . This bromine substituent provides a synthetic handle for further elaboration via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that is absent in the des-bromo analog . No quantitative comparative data on binding affinity, potency, or selectivity exists in the public domain.

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Biology

Commercial Purity Benchmarking

Commercial sources for 2-(3-Bromo-4-methoxyphenyl)azetidine consistently report a purity of 98% . This is a verifiable specification that can be used to benchmark suppliers. For comparison, a closely related N-substituted analog, 1-(3-Bromo-4-methoxybenzyl)azetidine, is reported with a lower purity of ≥95% from some vendors .

Chemical Synthesis Procurement Quality Control

Pharmacophoric Role of 3-Bromo-4-methoxyphenyl Moiety

The 3-bromo-4-methoxyphenyl fragment is a recurring motif in pharmacologically active compounds. For instance, a closely related 3-(3-bromo-4-methoxyphenyl)azetidine derivative has been implicated in serotonin receptor modulation [1]. Furthermore, compounds containing a 3-(4-methoxyphenyl)azetidine core have demonstrated potent anticancer activity as VEGFR-2 inhibitors, with some analogs exhibiting sub-micromolar EC50 values (e.g., 0.03 µM against the A431 cell line) [2]. While this evidence does not provide a direct comparison for the target compound, it supports the class-level potential of this pharmacophore.

Drug Discovery Pharmacology Medicinal Chemistry

2-(3-Bromo-4-methoxyphenyl)azetidine: Application Scenarios


Library Synthesis via Cross-Coupling

The presence of the aryl bromide on 2-(3-Bromo-4-methoxyphenyl)azetidine provides a defined synthetic handle for palladium-catalyzed cross-coupling reactions . This enables the systematic diversification of the phenyl ring to generate focused libraries of 2-azetidinylphenyl analogs for structure-activity relationship (SAR) studies. This is a direct, actionable use case supported by the compound's defined structure.

Regioisomeric Scaffold in Lead Optimization

Given the availability of the closely related regioisomer 3-(3-Bromo-4-methoxyphenyl)azetidine , researchers can procure the 2-azetidinyl variant to specifically explore the SAR consequences of moving the azetidine attachment point on the phenyl ring. This is critical in medicinal chemistry programs where subtle changes in vector geometry can dramatically impact target binding and selectivity.

Kinase Inhibitor-Focused Library Candidate

While no direct activity is reported for this specific compound, the 3-(4-methoxyphenyl)azetidine class has demonstrated potent inhibition of the VEGFR-2 kinase, with some derivatives showing EC50 values as low as 0.03 µM [1]. 2-(3-Bromo-4-methoxyphenyl)azetidine is a rational candidate for inclusion in screening decks aimed at identifying novel kinase inhibitors, particularly those targeting the VEGFR family, due to its class-level pharmacophoric features.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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